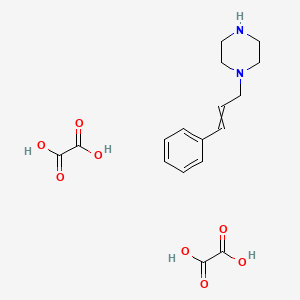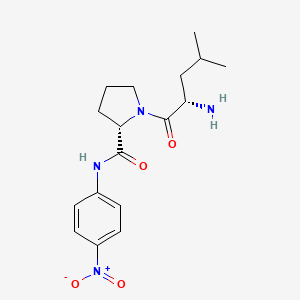
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that belongs to the class of peptide derivatives It is characterized by the presence of leucine and proline amino acids linked to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-leucine and L-proline with a nitrophenyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt). The activated amino acids are then reacted with the nitrophenyl group to form the desired compound. The final step involves deprotection of the amino and carboxyl groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted derivatives with various functional groups replacing the nitrophenyl group.
Scientific Research Applications
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based materials.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. The leucine and proline residues contribute to the overall binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide can be compared with other similar compounds, such as:
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide: Similar structure but with leucine instead of proline.
L-Prolyl-L-leucyl-N-(4-nitrophenyl)glycinamide: Contains glycine instead of proline.
D-Valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide: Contains valine and lysine residues.
Uniqueness
This compound is unique due to the presence of both leucine and proline residues, which contribute to its distinct chemical and biological properties. The combination of these amino acids with the nitrophenyl group provides a versatile scaffold for various applications in research and industry.
Properties
CAS No. |
90145-73-6 |
|---|---|
Molecular Formula |
C17H24N4O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N4O4/c1-11(2)10-14(18)17(23)20-9-3-4-15(20)16(22)19-12-5-7-13(8-6-12)21(24)25/h5-8,11,14-15H,3-4,9-10,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1 |
InChI Key |
NRWJPDWEPNEFIL-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
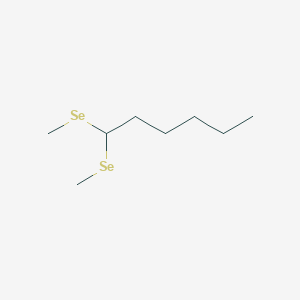
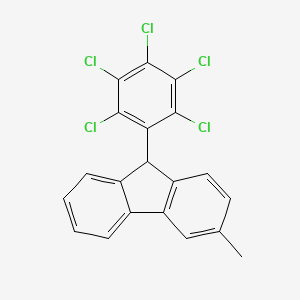
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
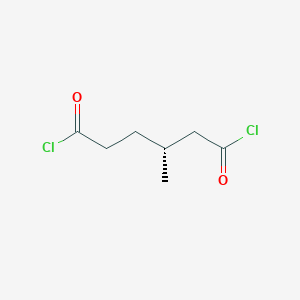
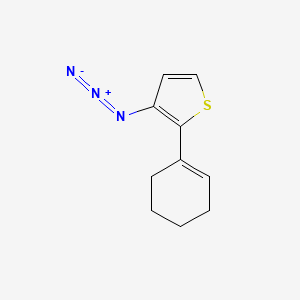
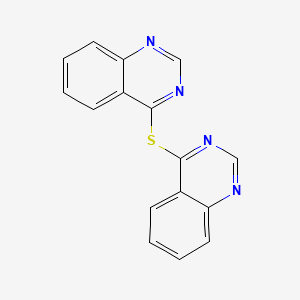

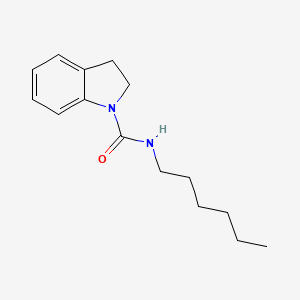
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
